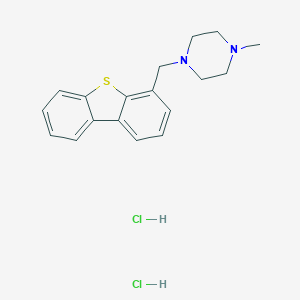
4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique molecular structure that makes it a valuable tool in the field of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of applications in the fields of biochemistry and pharmacology. Some of the most notable applications of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate include its use as a tool for studying the role of dopamine in Parkinson's disease, as well as its potential use in the development of new drugs for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to the depletion of ATP and the generation of reactive oxygen species. This, in turn, leads to the degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate has been shown to have a variety of biochemical and physiological effects. In addition to its role in the degeneration of dopaminergic neurons, 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate has also been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. These effects are thought to contribute to the development of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate in lab experiments is its ability to induce Parkinson's-like symptoms in animal models. This makes it a valuable tool for studying the disease and developing new treatments. However, there are also some limitations to using 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate in lab experiments. For example, the compound is highly toxic and can be difficult to handle safely. Additionally, the use of animal models may not fully replicate the human disease.
Direcciones Futuras
There are many potential future directions for research on 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate. One area of interest is the development of new drugs that target the mitochondrial complex I inhibition pathway. Another area of interest is the use of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the use of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate as a diagnostic tool for Parkinson's disease.
Conclusion:
In conclusion, 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate, or 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate, is a valuable tool in the field of biochemistry and pharmacology. This compound has a unique molecular structure that makes it useful for studying the role of dopamine in Parkinson's disease and developing new treatments for neurological disorders. While there are some limitations to using 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate in lab experiments, there are also many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate involves a multi-step process that starts with the reaction of 4-methylpiperazine with 2,8-dibromodibenzothiophene. The resulting intermediate is then treated with hydrochloric acid to produce 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate dihydrochloride. The final product is obtained by adding water to 4-(4-Methylpiperazinomethyl)dibenzothiophene dihydrochloride hydrate dihydrochloride.
Propiedades
Número CAS |
19805-67-5 |
|---|---|
Fórmula molecular |
C18H22Cl2N2S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
1-(dibenzothiophen-4-ylmethyl)-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C18H20N2S.2ClH/c1-19-9-11-20(12-10-19)13-14-5-4-7-16-15-6-2-3-8-17(15)21-18(14)16;;/h2-8H,9-13H2,1H3;2*1H |
Clave InChI |
XUNJZLJPTYTQTB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C3C(=CC=C2)C4=CC=CC=C4S3.Cl.Cl |
SMILES canónico |
CN1CCN(CC1)CC2=C3C(=CC=C2)C4=CC=CC=C4S3.Cl.Cl |
Sinónimos |
1-(dibenzothiophen-4-ylmethyl)-4-methyl-piperazine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




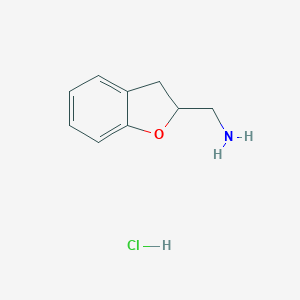


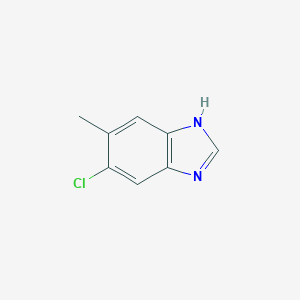

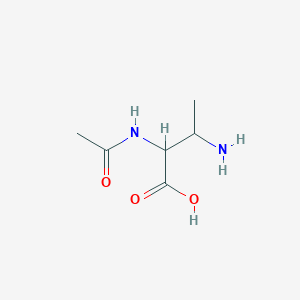
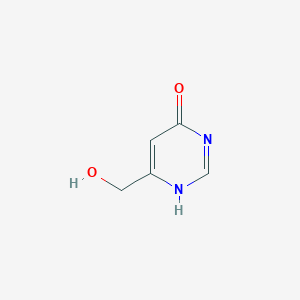
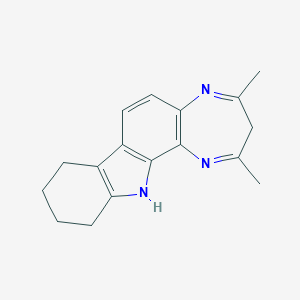
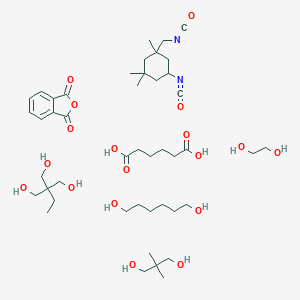

![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)

